2-IODOCYCLOPENT-2-ENONE
Overview
Description
Mechanism of Action
Target of Action
It is known that this compound is a derivative of cyclopent-2-en-1-one The targets of such derivatives are often dependent on the specific functional groups present in the molecule, which in this case is the iodine atom
Mode of Action
It is known that iodine-containing compounds often act as electrophiles, reacting with nucleophiles in biological systems . This can lead to various changes, such as the modification of proteins or nucleic acids, which can alter their function. The exact mode of action of 2-Iodocyclopent-2-en-1-one would depend on its specific targets and the nature of its interaction with these targets.
Biochemical Pathways
They may interfere with the function of proteins or nucleic acids, potentially disrupting cellular processes
Result of Action
They may modify proteins or nucleic acids, potentially altering their function and affecting cellular processes
Action Environment
The action, efficacy, and stability of 2-Iodocyclopent-2-en-1-one could potentially be influenced by various environmental factors. For example, the pH of the environment could affect the reactivity of the iodine atom. Additionally, the presence of other reactive species could potentially influence the compound’s action
Preparation Methods
The synthesis of 2-IODOCYCLOPENT-2-ENONE can be achieved through several methods. One common approach involves the reaction of cyclopentadiene with iodine in the presence of a suitable catalyst . Another method includes the use of thionyl chloride and ethanol to facilitate the formation of the cyclopentenone ring . Industrial production methods often involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
2-IODOCYCLOPENT-2-ENONE undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.
Reduction Reactions: The compound can be reduced to form cyclopent-2-en-1-ol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of cyclopent-2-en-1-one.
Addition Reactions: The double bond in the cyclopentenone ring can participate in addition reactions with various nucleophiles.
Scientific Research Applications
2-IODOCYCLOPENT-2-ENONE has several applications in scientific research:
Comparison with Similar Compounds
2-IODOCYCLOPENT-2-ENONE can be compared with other similar compounds, such as:
2-Bromocyclopent-2-en-1-one: Similar structure but with a bromine atom instead of iodine.
2-Chlorocyclopent-2-en-1-one: Contains a chlorine atom, leading to different reactivity and applications.
Cyclopent-2-en-1-one: Lacks the halogen atom, resulting in distinct chemical properties and uses.
The uniqueness of this compound lies in its iodine atom, which imparts specific reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
2-iodocyclopent-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IO/c6-4-2-1-3-5(4)7/h2H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUSDFZITNOTLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446438 | |
Record name | 2-Iodo-cyclopent-2-enone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33948-35-5 | |
Record name | 2-Iodo-cyclopent-2-enone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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